

Unambiguous Structural Confirmation of (+)-Corypalmine: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: (+)-Corypalmine

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The precise structural elucidation of natural products is a critical step in drug discovery and development. This guide provides a comprehensive overview of the analytical techniques used for the structural confirmation of **(+)-Corypalmine**, a tetrahydroprotoberberine alkaloid of significant pharmacological interest. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside comparative data for its stereoisomer, (-)-Isocorypalmine, this document serves as a practical resource for researchers in the field.

Spectroscopic Data: A Comparative Analysis

The structural confirmation of **(+)-Corypalmine** relies on the detailed analysis of its spectroscopic data, which provides insights into its molecular framework and stereochemistry. A direct comparison with its stereoisomer, (-)-Isocorypalmine, highlights the subtle yet crucial differences that allow for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR spectral data for **(+)-Corypalmine** are presented below,

alongside the data for (-)-Isocorypalmine for comparative purposes. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison (500 MHz, CDCl_3)

Proton Assignment	(+)-Corypalmine (Predicted)	(-)-Isocorypalmine[1]
H-1	~6.70 (s)	6.70 (s)
H-4	~6.60 (s)	6.60 (s)
H-8	~4.10 (d, $J=16.0$)	4.10 (d, $J=16.0$)
H-11	~6.80 (d, $J=8.5$)	6.80 (d, $J=8.5$)
H-12	~6.75 (d, $J=8.5$)	6.75 (d, $J=8.5$)
2-OCH ₃	~3.84 (s)	3.84 (s)
3-OCH ₃	~3.85 (s)	3.85 (s)
10-OCH ₃	~3.87 (s)	3.87 (s)
9-OH	(br s)	-
9-OCH ₃	-	3.82 (s)

Note: The ^1H NMR data for **(+)-Corypalmine** is predicted to be very similar to that of its enantiomer, (-)-Isocorypalmine, as they are stereoisomers. The primary difference lies in the substitution pattern on the D-ring, which is reflected in the chemical shifts of the aromatic protons and the methoxy groups.

Table 2: ^{13}C NMR Spectral Data Comparison (125 MHz, CDCl_3)

Carbon Assignment	(+)-Corypalmine (Predicted)	(-)-Isocorypalmine[1]
C-1	~111.5	111.5
C-2	~147.8	147.8
C-3	~147.6	147.6
C-4	~108.9	108.9
C-4a	~127.2	127.2
C-5	~51.4	51.4
C-6	~29.2	29.2
C-8	~54.0	54.0
C-8a	~128.9	128.9
C-9	~145.2 (C-OH)	145.2 (C-OCH ₃)
C-10	~148.5 (C-OCH ₃)	148.5 (C-OH)
C-11	~111.8	111.8
C-12	~124.3	124.3
C-12a	~126.5	126.5
C-13a	~59.7	59.7
2-OCH ₃	~55.9	55.9
3-OCH ₃	~56.0	56.0
10-OCH ₃	~56.1	-
9-OCH ₃	-	56.1

Note: The key difference in the ¹³C NMR spectra of (+)-Corypalmine and (-)-Isocorypalmine will be the chemical shifts of the C-9 and C-10 carbons due to the differing positions of the hydroxyl and methoxy groups.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For tetrahydroprotoberberine alkaloids like **(+)-Corypalmine**, a characteristic fragmentation pathway is the Retro-Diels-Alder (RDA) reaction.

Table 3: ESI-MS/MS Fragmentation Data for Tetrahydroprotoberberine Alkaloids

Precursor Ion $[M+H]^+$	Key Fragment Ions (m/z)	Interpretation
342.17	192, 178, 150	The fragment at m/z 192 is characteristic of the isoquinoline moiety containing two methoxy groups. The ion at m/z 178 arises from the RDA fragmentation of the C-ring, providing information about the substitution pattern on the A and B rings. The ion at m/z 150 provides information on the D-ring substitution.

Note: The ESI-MS/MS of **(+)-Corypalmine** is expected to show a protonated molecular ion $[M+H]^+$ at m/z 342.17, consistent with its molecular formula $C_{20}H_{23}NO_4$. The fragmentation pattern will be characteristic of the tetrahydroprotoberberine skeleton, with the RDA reaction being a key diagnostic tool to confirm the substitution pattern on the aromatic rings.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable data acquisition.

NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of purified **(+)-Corypalmine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.[1]

- ^1H NMR Acquisition:
 - Instrument: 500 MHz NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.[1]
- ^{13}C NMR Acquisition:
 - Instrument: 125 MHz NMR spectrometer (corresponding to a 500 MHz ^1H frequency).
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).[1]
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).[1]
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .[1]

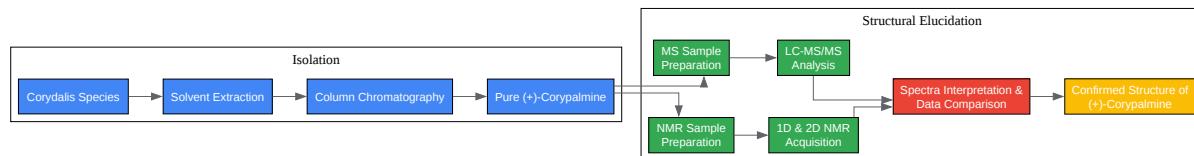
- Temperature: 298 K.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the isolated **(+)-Corypalmine** in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).
- LC-MS/MS Analysis:
 - Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column is commonly used for the separation of alkaloids.[\[2\]](#)
 - Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
 - Mass Spectrometer: An electrospray ionization (ESI) source coupled with a tandem mass spectrometer (e.g., triple quadrupole or ion trap).
 - Ionization Mode: Positive ion mode is typically used for alkaloids due to the basicity of the nitrogen atom.[\[3\]](#)
 - MS/MS Experiment: The protonated molecular ion $[M+H]^+$ is selected as the precursor ion for collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow

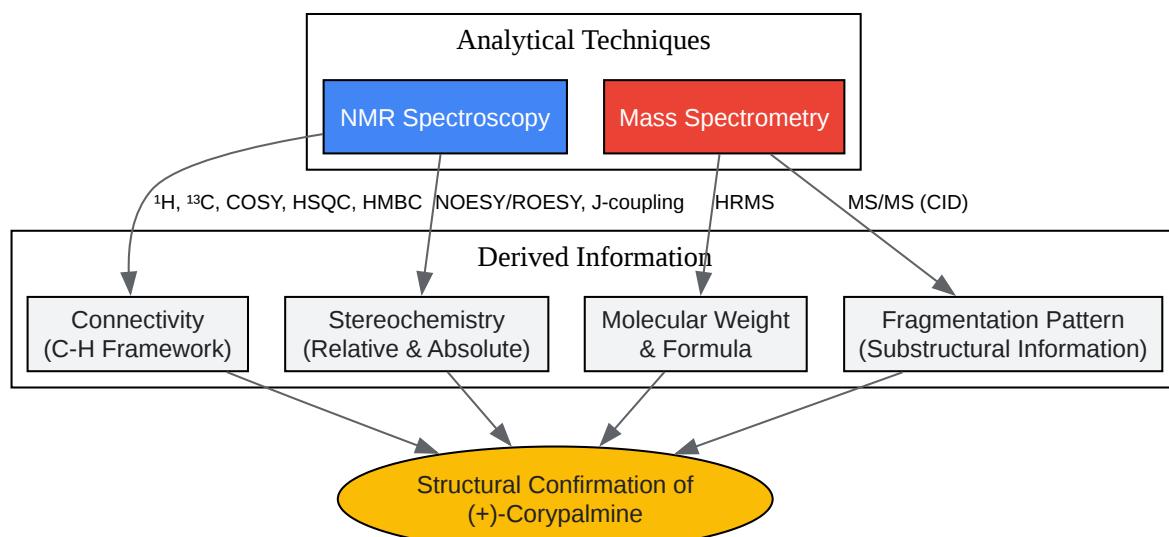
The following diagram illustrates the general workflow for the isolation and structural confirmation of **(+)-Corypalmine**.



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Figure 1. Experimental workflow for the isolation and structural elucidation of **(+)-Corypalmine**.

The following diagram illustrates the key analytical techniques and their relationship in confirming the structure of **(+)-Corypalmine**.



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Figure 2. Logical relationship of analytical techniques for structural confirmation.

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